N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is an organic compound with the molecular formula C16H16BrNOS and a molecular weight of 350.27 g/mol This compound is characterized by the presence of a bromophenyl group and a sulfanylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide typically involves the reaction of 4-bromothiophenol with 4-iodoaniline under suitable conditions to form the intermediate compound, which is then reacted with 2-methylpropanoyl chloride to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-methylpropanamide.
Reduction: Formation of N-{4-[(phenyl)sulfanyl]phenyl}-2-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains.
Medicine: Explored for its potential use in drug design and development due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in microbial cells, leading to antimicrobial activity. The compound’s lipophilic character may enhance its ability to penetrate cell membranes and disrupt essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Similar in structure but contains an L-valine residue.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Contains an oxazole ring instead of a propanamide backbone.
Uniqueness
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is unique due to its specific combination of a bromophenyl group and a sulfanylphenyl group attached to a propanamide backbone
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPHFNZOVKJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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